(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)propanoate
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Overview
Description
(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an allylamino group, a cyano group, and a methoxyphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allylamino or chloro groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)propanoate is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)propanoate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
What sets (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)propanoate apart from similar compounds is its unique combination of functional groups. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
[4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] 2-(4-chloro-2-methylphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O5/c1-5-10-27-23(28)18(14-26)12-17-6-8-21(22(13-17)30-4)32-24(29)16(3)31-20-9-7-19(25)11-15(20)2/h5-9,11-13,16H,1,10H2,2-4H3,(H,27,28)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSONDQMIMAEVDL-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NCC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NCC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.